molecular formula C13H14N2O B7479822 2-methyl-N-quinolin-2-ylpropanamide

2-methyl-N-quinolin-2-ylpropanamide

Cat. No.: B7479822
M. Wt: 214.26 g/mol
InChI Key: RATZHKHFXTZJNB-UHFFFAOYSA-N
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Description

2-Methyl-N-quinolin-2-ylpropanamide is a propanamide derivative featuring a quinolin-2-yl substituent attached to the amide nitrogen. The compound’s molecular formula is inferred as C₁₃H₁₄N₂O, with a theoretical molecular weight of 214.26 g/mol, derived from its propanamide backbone and quinoline moiety.

Properties

IUPAC Name

2-methyl-N-quinolin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATZHKHFXTZJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Data of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Potential Applications References
This compound C₁₃H₁₄N₂O* 214.26* Not reported Quinolin-2-yl Antimicrobial/anticancer research (hypothesized) N/A
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 170 Pyridin-4-yl Pharmaceutical intermediates
2-Chloro-N-(thien-2-ylmethyl)propanamide C₈H₁₀ClNOS 203.52 Not reported Thien-2-ylmethyl, chloro Biochemical reagents
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₆H₂₃FN₂O 410.48 Not reported Indolyl, fluoro-biphenyl Drug discovery (hypothesized)
N-[(8-Hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide Not reported† Not reported† Not reported 8-hydroxyquinolinyl, benzyl Chelation/biological studies

*Theoretical calculation based on structure.

Structural and Functional Analysis

Quinoline vs. Pyridine Derivatives: The pyridinyl derivatives (e.g., 2,2-dimethyl-N-(4-pyridinyl)propanamide) exhibit lower molecular weights (~178 g/mol) compared to the quinoline-based target compound (~214 g/mol).

Heterocyclic Substituents: The thienyl derivative (2-chloro-N-(thien-2-ylmethyl)propanamide) introduces a sulfur atom, which may alter electronic properties and binding affinity in biochemical contexts. Its molar mass (~203.5 g/mol) is intermediate between pyridinyl and quinolinyl analogs, suggesting a balance between steric bulk and reactivity .

The fluorine atom may enhance metabolic stability .

Hydroxyquinoline Derivatives: N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide features an 8-hydroxy group on the quinoline ring, which is known for metal chelation properties. This could make it relevant in neurodegenerative disease research or as an antimicrobial agent .

Research Findings and Trends

  • Pyridine Derivatives : The 4-pyridinyl analog’s melting point (170°C) suggests high crystallinity, possibly due to strong hydrogen bonding from the pyridine nitrogen. Such properties are advantageous in solid-state synthesis .
  • Thienyl Derivatives : The chloro and thiophene groups in 2-chloro-N-(thien-2-ylmethyl)propanamide may confer reactivity toward nucleophilic substitution, making it a versatile intermediate in medicinal chemistry .

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